REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])[CH2:4]C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.[C:25]1([C:31]([C:33]2[S:37]C(C(O)=O)=C[CH:34]=2)=[O:32])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[C:41]([OH:45])([CH3:44])([CH3:43])[CH3:42]>>[C:25]1([C:31]([C:33]2[S:37][C:6]([NH:3][C:4](=[O:15])[O:45][C:41]([CH3:44])([CH3:43])[CH3:42])=[CH:7][CH:34]=2)=[O:32])[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1
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Name
|
|
Quantity
|
0.72 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1=CC=C(S1)C(=O)O
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Name
|
|
Quantity
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40 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
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Type
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DISTILLATION
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Details
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The solvent is distilled off
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Type
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WASH
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Details
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washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase is dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
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Type
|
CUSTOM
|
Details
|
The solid which remains is purified by flash chromatography (eluent: 25% v/v ethyl acetate in petroleum ether (40/60))
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1=CC=C(S1)NC(OC(C)(C)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |